M-31850

Übersicht

Beschreibung

Es hat eine signifikante inhibitorische Aktivität gegen menschliches HexA und HexB mit IC50-Werten von 6,0 µM bzw. 3,1 µM gezeigt . Diese Verbindung inhibiert auch kompetitiv β-N-Acetyl-D-Hexosaminidase OfHex2 mit einem Ki von 2,5 µM .

Herstellungsmethoden

Die Synthese von M-31850 beinhaltet die Herstellung von 1H-Benz[de]isoquinolin-1,3(2H)-dion-Derivaten. Der Syntheseweg umfasst typischerweise die folgenden Schritte:

Bildung des Isochinolinkerns: Der Isochinolinkern wird durch eine Reihe von Cyclisierungsreaktionen synthetisiert.

Einführung der Iminodi-2,1-Ethandiylgruppe:

Abschließende Cyclisierung und Reinigung: Das Endprodukt wird durch Cyclisierung und anschließende Reinigungsschritte erhalten

Vorbereitungsmethoden

The synthesis of M-31850 involves the preparation of 1H-Benz[de]isoquinoline-1,3(2H)-dione derivatives. The synthetic route typically includes the following steps:

Formation of the Isoquinoline Core: The isoquinoline core is synthesized through a series of cyclization reactions.

Introduction of the Iminodi-2,1-ethanediyl Group:

Final Cyclization and Purification: The final product is obtained through cyclization and subsequent purification steps

Analyse Chemischer Reaktionen

M-31850 durchläuft verschiedene Arten chemischer Reaktionen, darunter:

Oxidation: this compound kann unter bestimmten Bedingungen Oxidationsreaktionen eingehen.

Reduktion: Die Verbindung kann mit gängigen Reduktionsmitteln reduziert werden.

Substitution: This compound kann an Substitutionsreaktionen teilnehmen, insbesondere an nukleophiler Substitution

Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, sind:

Oxidationsmittel: Wasserstoffperoxid, Kaliumpermanganat.

Reduktionsmittel: Natriumborhydrid, Lithiumaluminiumhydrid.

Nukleophile: Ammoniak, Amine.

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Mechanism of Action

M-31850 exhibits competitive inhibition against β-hexosaminidases with IC50 values of 6.0 µM for human HexA and 3.1 µM for human HexB, indicating its effectiveness in modulating enzyme activity . The compound operates by binding to the active site of these enzymes, thereby preventing substrate access and subsequent enzymatic action. The structure-activity relationship (SAR) studies reveal that this compound's naphthalimide moieties play a critical role in its binding affinity and specificity towards different hexosaminidases .

Research Applications

The applications of this compound can be categorized into several key areas:

Enzyme Inhibition Studies

This compound has been utilized extensively in enzyme inhibition assays to explore its selectivity and potency against various hexosaminidases. It has shown significant activity towards:

- Human HexA : IC50 of 6.0 µM

- Human HexB : IC50 of 3.1 µM

- Jack Bean Hexosaminidase (JBHex) : IC50 of 280 µM

- Bacterial Hexosaminidase from Streptomyces plicatus (SpHex) : IC50 > 500 µM .

These findings indicate that this compound is particularly effective against human isoforms compared to other sources.

Therapeutic Potential in Lysosomal Storage Disorders

Given its ability to enhance the half-life of mutant HexA in models of Tay-Sachs disease, this compound shows promise as a pharmacological chaperone. This application is particularly relevant in the context of lysosomal storage disorders, where enzyme replacement therapy is often limited by the stability and activity of the therapeutic enzymes .

Structural Biology and Drug Design

The crystal structure-guided design involving this compound has led to insights into the binding mechanisms of β-glucosaminidases. Its structural characteristics allow researchers to develop analogs with improved specificity and potency against various enzyme targets, paving the way for novel therapeutic agents .

Case Study 1: Enhancing Enzyme Activity in Sandhoff Disease Models

In vitro studies demonstrated that this compound increases hydrolysis rates in lysates from infantile Sandhoff disease cells, suggesting its potential utility in enhancing residual enzyme activity in affected individuals . This highlights its role not only as an inhibitor but also as a facilitator of enzyme function under pathological conditions.

Case Study 2: Selective Inhibition for Drug Development

Research utilizing high-throughput screening identified this compound as a lead compound for developing selective inhibitors against human β-hexosaminidases. Its low toxicity profile at effective concentrations makes it a candidate for further development into therapeutic agents aimed at treating conditions related to hexosaminidase deficiencies .

Data Summary Table

| Compound | Target Enzyme | IC50 (µM) | Notes |

|---|---|---|---|

| This compound | Human HexA | 6.0 | Competitive inhibitor |

| This compound | Human HexB | 3.1 | Competitive inhibitor |

| This compound | JBHex | 280 | Reduced effectiveness compared to human |

| This compound | SpHex | >500 | Minimal activity observed |

| Analog Q2 | HsHex | 0.8 | Enhanced binding and specificity |

Wirkmechanismus

M-31850 exerts its effects by competitively inhibiting β-hexosaminidase (Hex). The compound binds to the active site of the enzyme, preventing the substrate from accessing the catalytic site. This inhibition leads to a decrease in the enzymatic activity of HexA and HexB, which are involved in the degradation of glycosaminoglycans . The molecular targets and pathways involved include the HexA and HexB enzymes and the lysosomal degradation pathway .

Vergleich Mit ähnlichen Verbindungen

M-31850 ist aufgrund seiner hohen Selektivität und Potenz als β-Hexosaminidase-Inhibitor einzigartig. Ähnliche Verbindungen umfassen:

N-Acetyl-D-Glucosamin: Ein natürliches Substrat der β-Hexosaminidase.

PUGNAc: Ein potenter Inhibitor der β-Hexosaminidase mit einem anderen Wirkmechanismus.

Thiamet-G: Ein weiterer β-Hexosaminidase-Inhibitor mit unterschiedlichen strukturellen Merkmalen

This compound zeichnet sich durch seinen kompetitiven Inhibitionsmechanismus und seine hohe Selektivität für menschliches HexA und HexB aus .

Biologische Aktivität

M-31850 is a bis-naphthalimide compound that has garnered attention in biochemical research due to its inhibitory effects on human lysosomal hexosaminidases, specifically β-N-acetyl-d-hexosaminidases (Hex A and Hex B). This article delves into the biological activity of this compound, highlighting its mechanisms of action, structure-activity relationships, and potential therapeutic applications.

Overview of this compound

This compound is characterized by its symmetrical bis-naphthalimide structure linked by an alkylamine. It was identified through high-throughput screening as a selective inhibitor of human glycoconjugate-lytic β-hexosaminidases, with a notable Ki value of 0.8 µM against Hex A . The compound's design allows it to effectively bind to the active site of the enzyme while also interacting with hydrophobic patches outside the active site, enhancing its inhibitory potency .

- Inhibition of Hexosaminidases :

-

Cellular Effects :

- The compound has been shown to enhance O-GlcNAcylation levels in cells, indicating its role in modulating glycosylation processes within cellular environments. Live cell imaging demonstrated significantly increased fluorescence signals from hydrolyzed fluorescein-GlcNAc in this compound-treated cells compared to controls .

- Toxicity Profile :

Structure-Activity Relationship (SAR)

The structure-activity relationship of this compound reveals that the naphthalimide moieties are critical for binding affinity and inhibitory efficacy. The compound's ability to occupy both the active site and additional hydrophobic regions contributes to its high binding affinity and specificity towards hexosaminidases .

| Compound | Ki Value (µM) | Target Enzyme |

|---|---|---|

| This compound | 0.8 | Hex A |

| 3.1 | Hex B |

Case Study 1: Inhibition in Diabetic Models

In a study involving streptozotocin (STZ)-treated rat models, this compound treatment resulted in a significant increase in mitochondrial O-GlcNAc levels compared to untreated controls. This suggests that this compound may have therapeutic implications in conditions associated with dysregulated glycosylation, such as diabetes .

Case Study 2: Cellular Imaging

Live cell imaging studies demonstrated enhanced uptake and hydrolysis of fluorescein-conjugated substrates in cells treated with this compound, indicating its effectiveness in altering glycosylation dynamics within cellular compartments . This imaging technique has provided insights into the compound's mechanisms at a cellular level.

Eigenschaften

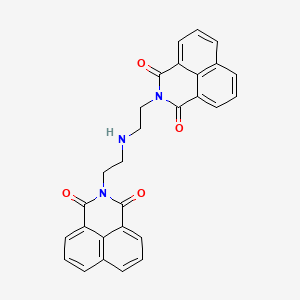

IUPAC Name |

2-[2-[2-(1,3-dioxobenzo[de]isoquinolin-2-yl)ethylamino]ethyl]benzo[de]isoquinoline-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H21N3O4/c32-25-19-9-1-5-17-6-2-10-20(23(17)19)26(33)30(25)15-13-29-14-16-31-27(34)21-11-3-7-18-8-4-12-22(24(18)21)28(31)35/h1-12,29H,13-16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPLUIYHKSADQOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C1)C(=O)N(C(=O)C3=CC=C2)CCNCCN4C(=O)C5=CC=CC6=C5C(=CC=C6)C4=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H21N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

463.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.